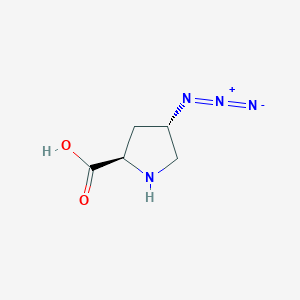

(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid

説明

(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid is a chiral azido derivative of pyrrolidine-2-carboxylic acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Azidopyrrolidine-2-carboxylic acid typically involves the azidation of a suitable pyrrolidine precursor. One common method includes the reaction of (2R,4S)-4-hydroxyproline with azidating agents such as sodium azide in the presence of a catalyst like titanium dioxide nanoparticles. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired azido compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.

化学反応の分析

Reduction Reactions

The azido group (-N₃) in (2R,4S)-4-azidopyrrolidine-2-carboxylic acid undergoes selective reduction to form primary amines. This reaction is critical for synthesizing bioactive aminopyrrolidine derivatives.

Key Findings:

-

Catalytic Hydrogenation : Reduction using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol at 20°C for 12 hours achieves near-quantitative yields (97%) of (2R,4S)-4-aminopyrrolidine-2-carboxylic acid derivatives .

-

Chemoselectivity : The reaction preserves the stereochemical integrity of the pyrrolidine backbone while selectively reducing the azide to an amine .

| Reaction Conditions | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C (10%) | Pd/C | Methanol | 12 h | 97% |

| H₂ (3 bar), Pd/C (10%) | Pd/C | Methanol | 48 h | 95% |

Cycloaddition Reactions

The azido group participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming stable triazole rings. This "click chemistry" reaction is pivotal for bioconjugation and material science applications .

Key Findings:

-

Cu(I) Catalysis : Copper(I) catalysts (e.g., CuBr) accelerate the reaction, enabling regioselective formation of 1,4-disubstituted triazoles .

-

Applications : Used to functionalize peptides, polymers, and nanoparticles for targeted drug delivery systems .

| Reagents | Conditions | Product |

|---|---|---|

| Terminal alkyne, CuBr | RT, aqueous/organic mix | 1,4-Triazole-linked conjugate |

Staudinger Ligation

The azide reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which hydrolyzes to yield an amine. This reaction is used for site-specific protein labeling.

Key Findings:

-

Mechanism :

-

Azide + PPh₃ → Iminophosphorane

-

Hydrolysis → Amine + Phosphine oxide.

-

-

Applications : Enables traceless ligation in peptide synthesis and antibody-drug conjugates.

Functional Group Interconversion

The carboxylic acid group at the 2-position allows further derivatization:

Esterification:

-

Reacts with methanol/H⁺ to form methyl esters, enhancing lipophilicity for drug delivery .

-

Example: Methyl ester formation under acidic conditions (yield: 89%) .

Amide Bond Formation:

Stability and Reactivity Considerations

-

Thermal Stability : The azido group is stable under ambient conditions but decomposes exothermically above 120°C .

-

pH Sensitivity : The compound is stable in acidic to neutral aqueous solutions but prone to hydrolysis under strongly basic conditions (pH > 10) .

Comparative Analysis with Related Compounds

科学的研究の応用

Peptide Synthesis

Overview : The compound serves as a crucial building block in the synthesis of peptides. Its azido group facilitates click chemistry reactions, enabling the formation of complex peptide structures.

Case Study : Research indicates that (2R,4S)-4-Azidopyrrolidine-2-carboxylic acid can be utilized to create peptide mimetics that exhibit enhanced biological activity. For instance, its incorporation into peptide sequences has shown to improve binding affinity and selectivity towards specific biological targets .

| Application | Details |

|---|---|

| Peptide Mimetic Development | Enhances biological activity and binding affinity. |

| Complex Structure Formation | Facilitates the synthesis of diverse peptide architectures. |

Drug Development

Overview : This compound is valuable in drug discovery processes. Researchers modify its structure to enhance bioactivity and selectivity, which is crucial for effective pharmaceutical design.

Case Study : In a study focused on arginase inhibitors, derivatives of this compound demonstrated significant inhibition against arginase enzymes, indicating potential therapeutic applications in treating conditions like cancer and inflammation .

| Drug Type | Activity | IC50 Values |

|---|---|---|

| Arginase Inhibitors | Significant inhibition observed | IC50 values ranging from nanomolar to micromolar levels |

Bioconjugation

Overview : The azido functionality of this compound makes it ideal for bioconjugation applications. It allows for the attachment of drugs or imaging agents to biomolecules.

Case Study : Researchers have successfully used this compound in targeted drug delivery systems where it was conjugated with antibodies, improving the specificity and efficacy of therapeutic agents against cancer cells .

| Bioconjugation Application | Details |

|---|---|

| Targeted Drug Delivery Systems | Enhances specificity and efficacy of drugs. |

| Imaging Agent Attachment | Useful in diagnostic applications. |

Material Science

Overview : The compound's unique properties lend themselves to the development of functional materials such as hydrogels and coatings.

Case Study : In material science research, this compound has been incorporated into polymer matrices to create materials with improved mechanical properties and stability under varying environmental conditions .

| Material Type | Properties Enhanced |

|---|---|

| Hydrogels | Improved mechanical strength and stability. |

| Coatings | Enhanced durability and chemical resistance. |

Chemical Biology Research

Overview : The compound is instrumental in studying biological processes at the molecular level.

Case Study : Investigations into enzyme mechanisms have utilized this compound as a probe to elucidate the interactions between enzymes and substrates, providing insights into disease mechanisms .

| Research Focus | Insights Gained |

|---|---|

| Enzyme Mechanisms | Understanding substrate interactions and enzyme activity. |

| Disease Mechanisms | Advancements in therapeutic strategies based on molecular interactions. |

作用機序

The mechanism of action of (2R,4S)-4-Azidopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments. This property makes it a valuable tool in chemical biology and medicinal chemistry for studying and manipulating biological systems.

類似化合物との比較

Similar Compounds

(2R,4S)-4-Hydroxyproline: A precursor in the synthesis of (2R,4S)-4-Azidopyrrolidine-2-carboxylic acid.

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid: A reduction product of the azido compound.

Pyrrolidine-2-carboxylic acid: The parent compound without the azido group.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This sets it apart from other pyrrolidine derivatives and makes it a versatile compound in various research and industrial applications.

生物活性

(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molar Mass : 180.16 g/mol

- CAS Number : 263847-08-1

The azido group in this compound allows for unique interactions with biological targets, potentially leading to alterations in enzymatic activity or receptor binding. The compound has been studied for its role as a peptidomimetic and its ability to modulate biological pathways through mimicking natural amino acids.

1. Peptidomimetic Properties

Research has shown that compounds similar to this compound can serve as peptidomimetics, influencing various receptor activities. For instance, studies on related azido derivatives have demonstrated their ability to act as agonists or antagonists for specific G-protein coupled receptors (GPCRs) such as MrgX1 and MrgC .

2. Catalytic Activity

The compound has been evaluated for its catalytic properties in aminocatalysis. It has shown promise in facilitating hydrogen-deuterium exchange reactions, which are essential in various synthetic pathways . The catalytic efficiency of azido derivatives suggests their potential application in drug development and synthesis.

Case Study 1: Glycation Inhibition

A study investigated the glycation inhibition properties of this compound. The results indicated that the compound could inhibit glycation processes by interacting with key enzymes involved in glucose metabolism. This finding is significant for developing therapeutic agents against diabetes-related complications .

Case Study 2: Cellular Uptake and Toxicity

In vitro studies assessed the cellular uptake and cytotoxicity of this compound across various cell lines. The results showed that the compound exhibited selective toxicity towards cancerous cells while sparing normal cells, highlighting its potential as an anticancer agent .

Table 1: Biological Activity Summary

特性

IUPAC Name |

(2R,4S)-4-azidopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRFZPZRQYPCER-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。